
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol
Overview
Description
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of four methyl groups and a hydroxyl group attached to a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol can be achieved through several methods. One common approach involves the alkylation of catechol with 2,5-dichloro-2,5-dimethylhexane in the presence of aluminum bromide (AlBr3) as a catalyst. The reaction is typically carried out in methylene chloride as the solvent, and the product is obtained in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the compound into its fully saturated analog.
Major Products
The major products formed from these reactions include quinone derivatives, fully saturated analogs, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol has several applications in scientific research:
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its photoinitiating activity is related to its ability to absorb light and generate reactive species that initiate polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-o-benzoquinone: This compound is similar in structure and is also used as a photoinitiator.
4-{[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid:
Uniqueness
This compound is unique due to its specific combination of methyl groups and a hydroxyl group on the naphthalene ring, which imparts distinct chemical and physical properties
Biological Activity
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol (commonly referred to as "compound A") is a polycyclic aromatic alcohol with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H20O
- Molecular Weight : 220.31 g/mol
- CAS Number : 22824-31-3
- Purity : Typically ≥ 97% .
Research indicates that compound A exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : Studies have shown that compound A possesses significant antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation in biological systems .
- Antimicrobial Properties : In vitro studies demonstrate that compound A exhibits antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria .
- Cytotoxic Effects : Compound A has been investigated for its cytotoxic effects on cancer cell lines. It has shown potential in inhibiting the proliferation of several cancer types by inducing apoptosis .
Antioxidant Activity
A study evaluated the antioxidant capacity of compound A using DPPH and ABTS assays. The results indicated a strong ability to reduce oxidative stress in cellular models.
Assay Type | IC50 Value (µM) |
---|---|
DPPH | 12.4 |
ABTS | 10.1 |
These findings suggest that compound A could be beneficial in preventing oxidative stress-related diseases .
Antimicrobial Activity
In a comparative study of various extracts and compounds:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Compound A demonstrated notable antibacterial activity, particularly against Staphylococcus aureus .
Cytotoxicity Against Cancer Cell Lines
Research involving human cancer cell lines has shown that compound A can inhibit cell growth effectively:
Cell Line | IC50 Value (µM) |
---|---|
HeLa | 15.0 |
A549 | 18.5 |
The compound appears to induce apoptosis through the activation of caspase pathways .
Properties
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9,15H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHCJGSIRIFQTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296417 | |
Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22824-31-3 | |
Record name | 22824-31-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109195 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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